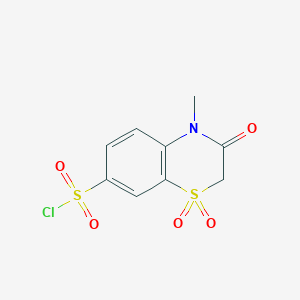
7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of heterocyclic benzothiazines, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide typically involves the chlorosulfonation of 4-methyl-3-oxo-1,4-benzothiazine. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Oxidation Reactions: Oxidative conditions can lead to further functionalization of the benzothiazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Scientific Research Applications
7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(Chlorosulfonyl)-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine 1,1-dioxide
- 4-Methyl-3-oxo-1,4-benzothiazine
- 4-Methyl-3-oxo-1,4-benzothiazine 1,1-dioxide
Uniqueness
7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .
Properties
Molecular Formula |
C9H8ClNO5S2 |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-7-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO5S2/c1-11-7-3-2-6(18(10,15)16)4-8(7)17(13,14)5-9(11)12/h2-4H,5H2,1H3 |
InChI Key |
RYZBBRMPPLMVMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


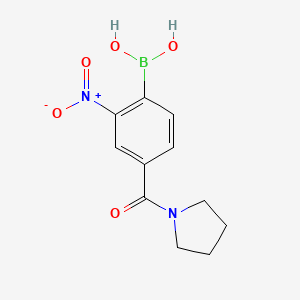
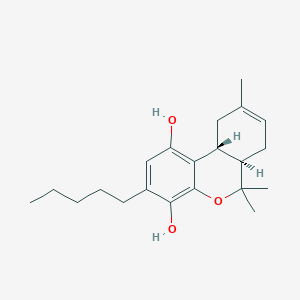
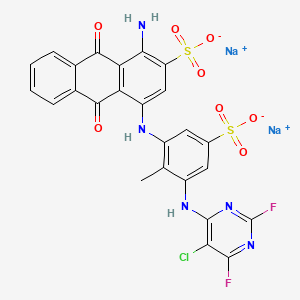
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)


![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
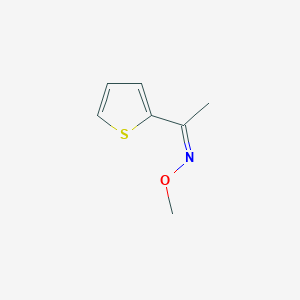
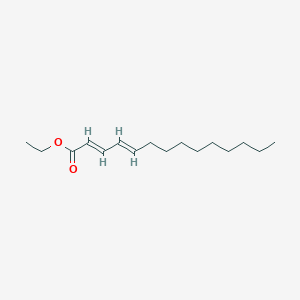
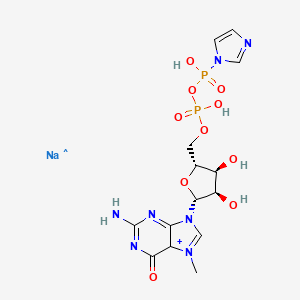

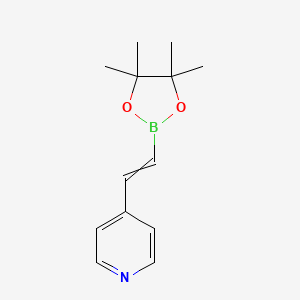
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

